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Compound of Interest

Compound Name: AX15910

Cat. No.: B1192214

Executive Summary

AX15910 is a small-molecule inhibitor originally characterized as a probe for ERK5
(Extracellular Signal-Regulated Kinase 5).[1] However, rigorous pharmacological profiling has
redefined it as a dual inhibitor of ERK5 and BRD4 (Bromodomain-containing protein 4).[1]

Crucially, AX15910 serves as a "cautionary probe" in drug discovery.[1] While it potently
inhibits ERKS5 kinase activity, the anti-inflammatory and anti-proliferative phenotypes often
attributed to it (such as E-selectin suppression) are driven primarily by its off-target inhibition of
BRD4, a member of the BET (Bromodomain and Extra-Terminal) family.[1] This guide dissects
the duality of its mechanism and provides the experimental framework to distinguish between
these two targets.[1]

Chemical Identity & Properties

AX15910 belongs to the benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one class of compounds.
[11[2][3][4]
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Property Detail

3-(2-Ethoxy-4-(4-(pyrrolidin-1-yl)piperidine-1-
IUPAC Name carbonyl)phenylamino)-5,11-dimethyl-5H-
benzol[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one

Molecular Formula C32H38N603

Molecular Weight 554.68 g/mol

ERKS5 (Kinase domain), BRD4 (Bromodomain 1

Primary Targets
y larg &2)

Key Solubility DMSO (up to 100 mM)

Mechanism of Action: The Dual-Target Paradigm

AX15910 exerts its biological effects through two distinct molecular interfaces.[1][2]
Understanding this duality is critical for interpreting experimental data.

A. Primary Mechanism: ATP-Competitive Kinase
Inhibition (ERK5)

AX15910 binds to the ATP-binding pocket of the ERK5 (MAPK?7) kinase domain.[1]
e Pathway: MEK5
ERKS5

Transcription Factors (e.g., MEF2C).[1]

o Action: It prevents the phosphorylation of ERK5 substrates.[1][2]

» Biological Consequence: In pure kinase assays, it effectively shuts down ERKS5 signaling.[1]
However, studies utilizing selective ERKS5 inhibitors (e.g., AX15836) have shown that
blocking ERKS5 kinase activity alone does not recapitulate the robust anti-inflammatory
effects seen with AX15910.[1]
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B. Dominant Phenotypic Mechanism: Epigenetic Reader
Inhibition (BRD4)

AX15910 possesses a structural moiety that mimics acetylated lysine, allowing it to dock into
the hydrophobic pocket of BET bromodomains, specifically BRD4.[1]

o Pathway: BRD4 binds acetylated histones

Recruitment of P-TEFb
Transcription of oncogenes (c-Myc) and inflammatory cytokines.[1]

o Action: AX15910 acts as a competitive inhibitor, displacing BRD4 from chromatin.[1]

» Biological Consequence: This displacement suppresses the transcription of critical
inflammatory mediators (e.g., E-selectin, IL-6).[1] This is the mechanism responsible for the
compound's efficacy in most inflammation and oncology models.[1]

C. Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the intended target (ERK5) and the
phenotypic driver (BRD4).[1][2][5]
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Caption: Mechanistic divergence of AX15910. While it inhibits ERK5, the observed therapeutic
phenotypes (dark box) are driven by its off-target inhibition of BRD4, distinguishing it from
selective ERKS5 inhibitors like AX15836.[1]

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1192214?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.benchchem.com/product/b1192214?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.pnas.org/doi/pdf/10.1073/pnas.1609019113
https://pmc.ncbi.nlm.nih.gov/articles/PMC5081620/
https://www.benchchem.com/product/b1192214?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192214?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols for Validation

To validate the mechanism of AX15910 in your own research, you must distinguish between
kinase inhibition and bromodomain displacement.[1]

Protocol A: Differential Phenotypic Screening (E-
Selectin Assay)

This assay is the "gold standard"” for distinguishing dual inhibitors (AX15910) from selective
ERKS inhibitors.[1]

e Cell Culture: Culture HUVEC (Human Umbilical Vein Endothelial Cells) in EGM-2 medium.
e Compound Treatment:

o Group A: Vehicle (DMSO).[1]

o Group B: AX15910 (Dual inhibitor) at 1 puM.[1]

o Group C: AX15836 (Selective ERKS5 inhibitor) at 1 uM.[1]

o Group D: JQ1 (Selective BET inhibitor) at 0.5 uM (Positive Control).[1]

o Stimulation: Pre-incubate cells with compounds for 1 hour, then stimulate with TNF-a (10
ng/mL) or IL-1[3 for 4 hours.[1]

e Readout: Measure surface E-selectin expression via Flow Cytometry (using anti-CD62E
antibody) or ELISA.

e Interpretation:
o AX15910 & JQ1: Will show significant reduction in E-selectin.[1]

o AX15836: Will show no effect, proving that ERKS5 inhibition is not the cause of the
phenotype.[1]

Protocol B: BROMOscan™ Competition Assay

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1192214?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.benchchem.com/product/b1192214?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.benchchem.com/product/b1192214?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.benchchem.com/product/b1192214?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.biorxiv.org/content/10.1101/038513v1.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

To quantify the off-target affinity for BRD4.[1][5]

Setup: Use T7 phage strains displaying the bromodomain of BRDA4.[1]

Binding: Incubate DNA-tagged BRD4 phage with an immobilized acetylated ligand (bait) in
the presence of AX15910 (various concentrations).

Elution & gPCR: Wash away unbound phage. Elute bound phage and quantify via gqPCR.[1]

Calculation: Plot % remaining binding vs. concentration to determine
1]
o Expected Result: AX15910 typically exhibits a

<500 nM for BRD4, confirming potent off-target engagement.|[1]

Comparative Data Summary

The following table summarizes the activity profile of AX15910 against reference compounds,
highlighting the necessity of using selective controls.

ERK5 BRD4 Binding
ihiti E-Selectin
Compound Class Inhibition ( ( o
Inhibition
) )
Dual Kinase/BET ]
AX15910 - <10 nM ~200 nM High
Inhibitor
Selective ERK5
AX15836 . <10 nM > 10,000 nM None
Inhibitor
Selective BET ) )
JQ1 o Inactive <50 nM High
Inhibitor
Dual Kinase/BET
XMD8-92 <50 nM ~200 nM High

Inhibitor
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Key Insight: If your experimental readout mimics JQ1 but fails with AX15836, the effect of
AX15910 is BET-mediated, not ERK5-mediated.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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